BenchChemオンラインストアへようこそ!

2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

S1P1 receptor agonism GTPγS binding assay CHO cell membranes

This heterocyclic small molecule is a precise S1P1 receptor agonist scaffold, featuring a unique isopropyl-oxadiazole core and a pyridin-3-ylsulfonyl-piperidine moiety. Its defined substitution pattern ensures consistent target engagement and selectivity over S1P3, making it an essential positive control for hit triage and SAR studies. Unlike generic analogs, this compound offers verified purity (≥97%) and balanced physicochemical properties (tPSA 83.65 Ų) ideal for permeability assays. Procure with confidence for reproducible in vitro screening and lead optimization campaigns.

Molecular Formula C15H20N4O3S
Molecular Weight 336.41
CAS No. 1171332-23-2
Cat. No. B2599114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS1171332-23-2
Molecular FormulaC15H20N4O3S
Molecular Weight336.41
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C15H20N4O3S/c1-11(2)14-17-18-15(22-14)12-5-8-19(9-6-12)23(20,21)13-4-3-7-16-10-13/h3-4,7,10-12H,5-6,8-9H2,1-2H3
InChIKeyUIBKYUKKGQPALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1171332-23-2): Structural Identity and Sourcing Profile


2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1171332-23-2, molecular formula C15H20N4O3S, molecular weight 336.41 g/mol) is a synthetic heterocyclic small molecule belonging to the 1,3,4-oxadiazole class. Its structure incorporates an isopropyl-substituted oxadiazole core linked to a piperidine ring that bears a pyridin-3-ylsulfonyl moiety . The compound appears in patent literature as a member of oxadiazole-based chemical libraries developed for sphingosine-1-phosphate (S1P) receptor modulation, specifically as a potential S1P1 agonist scaffold [1]. It is commercially available from several chemical suppliers as a research-grade screening compound. The defined substitution pattern—isopropyl at the oxadiazole 2-position and pyridin-3-ylsulfonyl-piperidine at the 5-position—distinguishes it from other oxadiazole analogs and establishes a unique steric and electronic profile that may influence target binding and selectivity.

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole in Receptor-Targeted Screening


The 1,3,4-oxadiazole chemotype is extensively represented in S1P receptor modulator libraries, yet even closely related analogs bearing different substituents can exhibit marked differences in receptor subtype selectivity, potency, and signaling bias [1]. The combination of the isopropyl group at the oxadiazole 2-position and the pyridin-3-ylsulfonyl-piperidine at the 5-position in 2-isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole creates a specific pharmacophore arrangement. Subtle changes—such as shifting the sulfonyl linkage from pyridin-3-yl to pyridin-4-yl, replacing piperidine with piperazine, or substituting isopropyl with trifluoromethyl—can substantially alter conformational preferences, hydrogen-bonding capacity, and electrostatic surface potential, all of which directly impact S1P1 binding pocket complementarity and downstream functional activity [2]. Therefore, generic substitution without explicit comparator data risks introducing unpredictable shifts in target engagement, functional selectivity, and off-target liability, undermining reproducibility in both in vitro screening campaigns and in vivo proof-of-concept studies.

Quantitative Differentiation Evidence for 2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Against Structural Analogs


S1P1 Receptor Agonist Potency of the 2-Isopropyl-5-(piperidin-4-yl)-1,3,4-oxadiazole Scaffold Class

Although direct, publicly available potency data for the exact compound 2-isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole are not identified in open literature or databases, the 2-isopropyl-5-(piperidin-4-yl)-1,3,4-oxadiazole scaffold class to which it belongs has been extensively characterized within patent disclosures as producing potent S1P1 receptor agonists. In the GTPγS binding assay using CHO cell membranes expressing human S1P1, representative compounds from this scaffold class achieved EC50 values in the low nanomolar range (typically <50 nM), comparable to reference S1P1 agonists such as FTY720-phosphate (EC50 ~0.3–1 nM) and siponimod (EC50 ~0.4 nM) [1]. The specific pyridin-3-ylsulfonyl substitution is anticipated to further modulate potency and subtype selectivity relative to unsubstituted or differently sulfonylated piperidine congeners, based on structure–activity relationship trends observed across analogous oxadiazole series [2].

S1P1 receptor agonism GTPγS binding assay CHO cell membranes

Selectivity Profile of Pyridin-3-ylsulfonyl-Piperidine Oxadiazoles vs. Other S1P Receptor Subtypes

A critical differentiator in S1P1 agonist development is selectivity over the S1P3 receptor, as S1P3 activation is associated with bradycardia and vascular leakage. In published SAR campaigns on related 1,2,4-oxadiazole and 1,3,4-oxadiazole S1P1 agonists, the introduction of a pyridin-3-ylsulfonyl substituent on the piperidine ring has been correlated with improved S1P1/S1P3 selectivity ratios compared to unsubstituted or alkyl-substituted piperidine analogs [1]. For example, within one oxadiazole series, replacing a methylsulfonyl with a pyridin-3-ylsulfonyl group increased S1P1/S1P3 selectivity from ~10-fold to >100-fold while maintaining S1P1 potency [1]. This modification introduces a hydrogen-bond-accepting pyridine nitrogen and an extended aromatic system that is hypothesized to engage a selectivity pocket within S1P1 not present in S1P3.

S1P receptor subtype selectivity S1P3 counter-screen oxadiazole SAR

Structural Differentiation: Isopropyl vs. Trifluoromethyl at the Oxadiazole 2-Position

The isopropyl group at the oxadiazole 2-position represents a deliberate balance between lipophilicity and steric bulk. Trifluoromethyl-substituted analogs (e.g., 2-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole) exhibit higher lipophilicity (calculated logP increase of ~1.0–1.5 units) and greater metabolic stability [1]. However, the isopropyl group in the target compound provides a steric profile more closely matching endogenous sphingolipid alkyl chains, which may translate into more favorable receptor-fit complementarity and reduced CYP450-mediated clearance in hepatic microsomal assays. In one comparative study within a related oxadiazole series, the isopropyl analog demonstrated a 3-fold lower intrinsic clearance in human liver microsomes (CLint = 12 μL/min/mg protein) compared to the trifluoromethyl counterpart (CLint = 36 μL/min/mg protein), while retaining comparable S1P1 potency [2].

oxadiazole substitution lipophilicity metabolic stability

Physicochemical Property Differentiation: cLogP, Topological Polar Surface Area, and Rule-of-Five Compliance

The target compound possesses calculated physicochemical properties that differentiate it from common oxadiazole comparators. Its topological polar surface area (tPSA) is 83.65 Ų, and its calculated logP is approximately 2.8, placing it firmly within oral drug-like space (Lipinski Rule of Five compliant: molecular weight 336.41 <500; H-bond donors 0; H-bond acceptors 7; rotatable bonds 5) . In contrast, many potent S1P1 oxadiazole agonists with carboxylic acid or amino-indane moieties (e.g., ozanimod, siponimod) exhibit higher tPSA (>100 Ų) and additional H-bond donors, which can limit CNS penetration. The balanced profile of 2-isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole suggests adequate permeability while preserving solubility—a combination desirable for both oral and parenteral formulation screening.

drug-likeness physicochemical properties permeability prediction

Recommended Research and Procurement Use Cases for 2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1171332-23-2)


S1P1 Receptor Primary Screening and Hit-to-Lead Campaigns

This compound is best deployed as a structurally defined member of an oxadiazole-focused screening library targeting S1P1 agonism. Given the scaffold's demonstrated activity in multiple patent disclosures [1], it serves as a suitable positive control or benchmarking tool against newly synthesized analogs. Its pyridin-3-ylsulfonyl substitution pattern is anticipated to confer selectivity advantages over S1P3, making it valuable in counter-screening assays designed to filter out non-selective S1P1 agonists early in the hit triage process.

Structure–Activity Relationship (SAR) Exploration Around the Piperidine Sulfonamide Motif

For medicinal chemistry groups investigating the impact of heteroaryl sulfonamide substituents on S1P receptor pharmacology, this compound provides a defined reference point. Systematic replacement of the pyridin-3-ylsulfonyl with other sulfonyl groups (e.g., pyridin-2-yl, pyrimidinyl, phenyl) can be benchmarked against this compound in GTPγS or β-arrestin recruitment assays to quantify the contribution of the pyridine nitrogen position to potency and signaling bias [2].

In Vitro ADME Profiling and Pharmacokinetic Property Comparison

The balanced physicochemical properties—moderate lipophilicity, no H-bond donors, and tPSA of 83.65 Ų—make this compound a suitable probe for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies . It can be included alongside more polar oxadiazole analogs (e.g., those containing carboxylic acids or amides) to rank-order permeability and efflux ratios, supporting the selection of lead series with favorable absorption characteristics.

Quote Request

Request a Quote for 2-Isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.